6,7-Dimethyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-DIMETHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, substituted with various functional groups such as methyl, phenyl, pyridinyl, and prop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst such as aluminum chloride.
Incorporation of the Pyridinyl Group: This step involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the pyridinyl group to the core structure.
Addition of the Prop-2-en-1-yloxy Group: The final step involves the etherification reaction using prop-2-en-1-ol and a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl and pyridinyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, sulfuric acid, aluminum chloride
Solvents: Dichloromethane, ethanol, toluene
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, substituted phenyl and pyridinyl compounds
Scientific Research Applications
6,7-DIMETHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-DIMETHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2-(PYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Unique due to its specific substitution pattern and combination of functional groups.
Indole Derivatives: Share some structural similarities but differ in the core structure and functional groups.
Imidazole Containing Compounds: Similar in terms of heterocyclic nature but differ in the specific ring systems and substituents.
Properties
Molecular Formula |
C27H22N2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6,7-dimethyl-1-(4-prop-2-enoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22N2O4/c1-4-13-32-19-10-8-18(9-11-19)24-23-25(30)20-14-16(2)17(3)15-21(20)33-26(23)27(31)29(24)22-7-5-6-12-28-22/h4-12,14-15,24H,1,13H2,2-3H3 |
InChI Key |
KXLSWFREAWKRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)OCC=C |
Origin of Product |
United States |
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